molecular formula C22H16N4O5S B5008477 (5E)-1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5008477
M. Wt: 448.5 g/mol
InChI Key: DUEXXGKDBQSAFY-CPNJWEJPSA-N
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Description

(5E)-1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that features a combination of aromatic rings, a pyrrole moiety, and a thioxodihydropyrimidine core. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

(5E)-1-(4-methoxyphenyl)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5S/c1-31-18-9-7-14(8-10-18)25-21(28)19(20(27)23-22(25)32)13-16-6-3-11-24(16)15-4-2-5-17(12-15)26(29)30/h2-13H,1H3,(H,23,27,32)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEXXGKDBQSAFY-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrole moiety: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Construction of the thioxodihydropyrimidine core: This could involve the Biginelli reaction, where an aldehyde, a β-keto ester, and thiourea are condensed.

    Final assembly: The final step might involve a Knoevenagel condensation to link the pyrrole and thioxodihydropyrimidine units.

Industrial Production Methods

Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and pyrrole moieties.

    Reduction: Reduction reactions could target the nitro group on the phenyl ring.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could convert nitro groups to amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they show activity against specific biological targets.

Industry

Industrially, the compound could be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, if it exhibits anticancer activity, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar compounds might include other thioxodihydropyrimidines or pyrrole-containing molecules.

    Thioxodihydropyrimidines: These compounds are known for their diverse biological activities.

    Pyrrole-containing molecules: Pyrroles are common in many natural products and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which could confer unique chemical reactivity and biological activity.

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